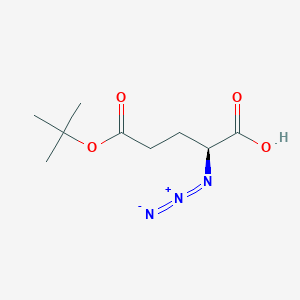
(S)-5-tert-Butyl hydrogen 2-azidoglutarate (dicyclohexylammonium) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Enantioselective Catalysis
The use of chiral salts in enantioselective catalysis is well-documented. For instance, chiral hydrogen bond donor catalysts derived from similar structural frameworks have been employed for the enantioselective α-aminations of 1,3-dicarbonyl compounds, achieving high yields and enantioselectivities (Kumar, Ghosh, & Gladysz, 2016). These findings highlight the potential of using structurally related chiral salts in asymmetric synthesis.
Supramolecular Chemistry
Research in supramolecular chemistry has led to the development of low molecular weight gelators based on simple organic salts derived from protected L-amino acids and secondary amines, such as dicyclohexylammonium. These gelators exhibit remarkable properties, including load-bearing, moldability, and self-healing, attributed to their hydrogen-bonded networks (Sahoo et al., 2012). This research underscores the utility of dicyclohexylammonium salts in creating functional materials with potential applications in various fields.
Organometallic Chemistry
In organometallic chemistry, mixed azido-N-heterocyclic carbene complexes of nickel(II) incorporating tert-butyl groups have served as templates for synthesizing new compounds with unique ligands. These complexes exhibit interesting properties and offer insights into the design of organometallic compounds for catalysis and material science applications (Jothibasu & Huynh, 2009).
Molecular Synthesis
The synthesis of cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, demonstrates the application of tert-butyl and dicyclohexylammonium salts in molecular synthesis. These compounds are synthesized via intramolecular lactonization reactions and have applications in the synthesis of biologically active molecules (Moriguchi et al., 2014).
properties
IUPAC Name |
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-9(2,3)16-7(13)5-4-6(8(14)15)11-12-10/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEKPGJJDAHOLO-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

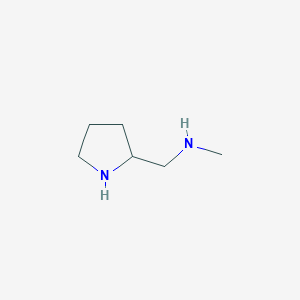
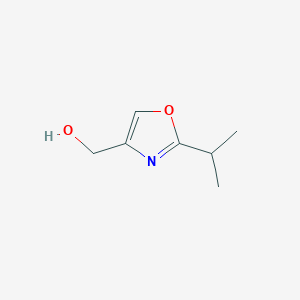
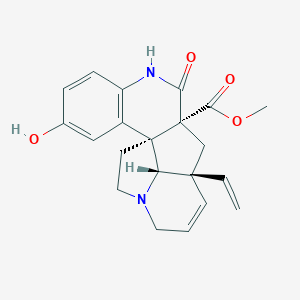
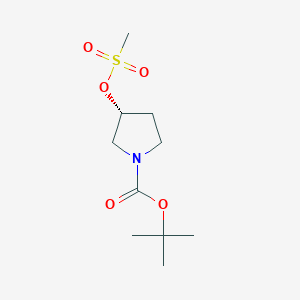
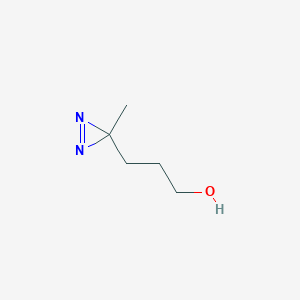
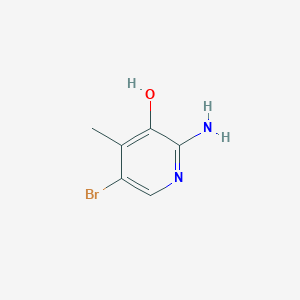
![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)
![4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid](/img/structure/B171154.png)
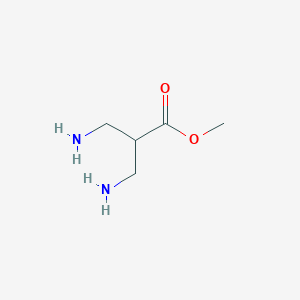
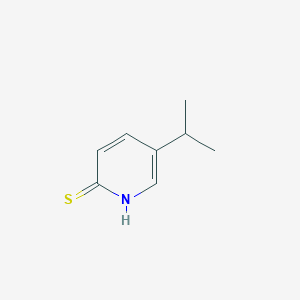
![2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B171164.png)
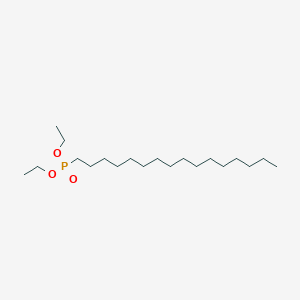
![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B171171.png)
